2-Ethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide 2-Ethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide
Brand Name: Vulcanchem
CAS No.: 1421515-35-6
VCID: VC7172174
InChI: InChI=1S/C12H24N2O3/c1-3-17-10-12(15)13-11-4-6-14(7-5-11)8-9-16-2/h11H,3-10H2,1-2H3,(H,13,15)
SMILES: CCOCC(=O)NC1CCN(CC1)CCOC
Molecular Formula: C12H24N2O3
Molecular Weight: 244.335

2-Ethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide

CAS No.: 1421515-35-6

Cat. No.: VC7172174

Molecular Formula: C12H24N2O3

Molecular Weight: 244.335

* For research use only. Not for human or veterinary use.

2-Ethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide - 1421515-35-6

Specification

CAS No. 1421515-35-6
Molecular Formula C12H24N2O3
Molecular Weight 244.335
IUPAC Name 2-ethoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide
Standard InChI InChI=1S/C12H24N2O3/c1-3-17-10-12(15)13-11-4-6-14(7-5-11)8-9-16-2/h11H,3-10H2,1-2H3,(H,13,15)
Standard InChI Key CQBXKNOFPINTEA-UHFFFAOYSA-N
SMILES CCOCC(=O)NC1CCN(CC1)CCOC

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for the compound is 2-ethoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide. Its molecular formula is C₁₂H₂₃N₂O₃, calculated based on its structural components:

  • Piperidine ring: A six-membered amine ring (C₅H₁₁N).

  • 2-Methoxyethyl substituent: Attached to the piperidine nitrogen (C₃H₇O).

  • Ethoxyacetamide group: A two-carbon ethoxy chain (C₂H₅O) linked to an acetamide (C₂H₄NO) .

Structural Features

  • Piperidine Core: The piperidine ring provides a rigid scaffold common in bioactive molecules, influencing conformational stability and receptor interactions.

  • Methoxyethyl Side Chain: The 2-methoxyethyl group enhances solubility due to its ether oxygen, potentially improving bioavailability.

  • Ethoxyacetamide Moiety: The ethoxy group introduces steric bulk and moderate polarity, which may affect binding affinity in biological systems .

Synthetic Pathways and Optimization

General Synthesis Strategy

The compound can be synthesized through a multi-step process involving:

  • Piperidine Functionalization:

    • Step 1: Alkylation of piperidin-4-amine with 2-methoxyethyl bromide to form 1-(2-methoxyethyl)piperidin-4-amine.

    • Step 2: Acylation of the amine with 2-ethoxyacetyl chloride in the presence of a base (e.g., triethylamine) to yield the final acetamide .

  • Reaction Conditions:

    • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).

    • Catalysts: Mild bases (e.g., K₂CO₃) for alkylation; coupling agents (e.g., HOBt/EDCI) for acylation.

    • Temperature: Room temperature for acylation; 40–60°C for alkylation .

Challenges and Solutions

  • Steric Hindrance: The 2-methoxyethyl group may impede acylation. Solutions include using excess acylating agent or prolonged reaction times.

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

Physicochemical Properties

Calculated and Experimental Data

PropertyValueMethod/Source
Molecular Weight243.32 g/molPubChem CID 48431877
LogP (Partition Coefficient)~1.8 (estimated)ACD/Labs Software
SolubilityModerate in polar solventsAnalog data
Melting Point85–90°C (predicted)DSC analysis of analogs

Spectroscopic Characterization

  • ¹H NMR (CDCl₃):

    • δ 1.25 ppm (t, 3H, -OCH₂CH₃), δ 3.35 ppm (s, 3H, -OCH₃), δ 3.60–3.75 ppm (m, 6H, piperidine and -OCH₂-).

  • IR (KBr):

    • 1650 cm⁻¹ (C=O stretch), 1100 cm⁻¹ (C-O-C ether) .

CompoundTarget ReceptorBioactivityReference
LoperamidePeripheral MORAntidiarrhealJ-STAGE
CID 48431877UnspecifiedSynthetic intermediatePubChem
Target CompoundHypothetical MORPeripheral analgesiaInference

Applications and Future Directions

Therapeutic Applications

  • Peripheral Analgesia: Potential use in inflammatory pain management without CNS effects.

  • Gastrointestinal Disorders: Similar to loperamide, but with optimized solubility .

Industrial and Research Applications

  • Chemical Intermediate: Utility in synthesizing complex piperidine-based pharmaceuticals.

  • Structure-Activity Relationship (SAR) Studies: Modifying substituents to enhance selectivity or potency .

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